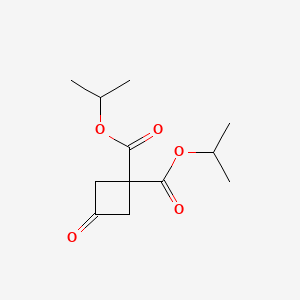
Methyl (2-ethoxy-6-formylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl (2-ethoxy-6-formylphenoxy)acetate” is a chemical compound with the molecular formula C12H14O5 . It is a useful research chemical . The IUPAC name of this compound is “methyl (2-ethoxy-4-formylphenoxy)acetate” and its InChI code is "1S/C12H14O5/c1-3-16-11-6-9 (7-13)4-5-10 (11)17-8-12 (14)15-2/h4-7H,3,8H2,1-2H3" .
Molecular Structure Analysis
The molecular weight of “this compound” is 238.24 . The InChI code provides a standard way to encode the molecular structure using text, which can be helpful for computational chemistry or bioinformatics studies .Scientific Research Applications
1. Supramolecular Network Assembly and Tautomerism Studies
The study by Albayrak et al. (2011) examined a similar compound, focusing on stacking interactions and tautomerism in solvent media and the solid state. They used various experimental and computational methods, including X-ray diffraction and spectroscopic techniques, to investigate the molecular structure and properties. This research contributes to understanding the supramolecular structure and tautomerism of related compounds, including methyl (2-ethoxy-6-formylphenoxy)acetate (Albayrak, Ç., Kaştaş, G., Odabaşoǧlu, M., & Büyükgüngör, O., 2011).
2. Chemical Synthesis and Structure Characterization
Another related research by Ding and Jia (1992) involved synthesizing new phenolics from the roots of Euphorbia kansui, contributing to the field of natural product chemistry and synthesis. This kind of research is essential for exploring the synthetic routes and structural characterization of complex organic compounds, including this compound (Ding, Y.-l., & Jia, Z., 1992).
3. Molecular Structure Investigations
The work by Ryu et al. (1996) involved the photolysis of related compounds in the presence of an alkene and CO, leading to the formation of acyl selenides via group transfer carbonylation. This research highlights the importance of understanding molecular interactions and reaction mechanisms, which can be applied to the study of this compound (Ryu, I., Muraoka, H., Kambe, N., Komatsu, M., & Sonoda, N., 1996).
4. Potential Anticancer Applications
Liu et al. (2016) designed a series of compounds targeting the colchicine binding site in tubulin for potential anticancer applications. Although not directly related to this compound, this research demonstrates how similar compounds can be utilized in drug design and development, providing a pathway for exploring the potential applications of this compound in medicinal chemistry (Liu, Y.-N., Wang, J.-j., Ji, Y.-T., Zhao, G.-D., Tang, L.-Q., Zhang, C.-M., Guo, X.-L., & Liu, Z., 2016).
Properties
IUPAC Name |
methyl 2-(2-ethoxy-6-formylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-16-10-6-4-5-9(7-13)12(10)17-8-11(14)15-2/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTMTKIOXHIPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC(=O)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2827904.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2827907.png)

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2827911.png)
![5-{[(4-chlorophenyl)acetyl]amino}-3-methoxy-N-phenyl-1-benzofuran-2-carboxamide](/img/structure/B2827912.png)

![3-(3-Fluorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2827915.png)
![(2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2827916.png)

![3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
![4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2827923.png)


